Ocotillone

Description

Overview of Dammarane-Type Triterpenoids

Dammarane-type triterpenoids (DTTs) are a significant class of tetracyclic triterpenoids widely distributed in the plant kingdom, particularly abundant in medicinal plants such as those belonging to the Araliaceae family, including Panax ginseng. mdpi.comresearchgate.net They are characterized by a tetracyclic ring structure with specific stereochemistry at key positions (5α-H, C8β-CH3, 9α-H, C10β-CH3, C13β-H, C14α-CH3, C17β-side chain) and a 20R or S configuration. mdpi.com Modifications such as hydroxylation, glycosylation, and the formation of olefinic bonds or cyclic structures in the side chain contribute to the diversity of DTTs. mdpi.com A common structural feature among some DTTs, including ocotillone (B8772), is the formation of a five-membered ring with an epoxy bond between C-20 and C-24. mdpi.com DTTs are often classified into protopanaxadiol (B1677965) (PPD) and protopanaxtriol (PPT) groups based on their aglycone moieties. mdpi.com These compounds have been extensively studied for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. ontosight.airesearchgate.netmdpi.com

Significance of Ocotillone in Phytochemical Research

Ocotillone holds significance in phytochemical research due to its occurrence in various plant species and its potential biological activities. nih.govontosight.ai It has been identified in plants such as Aglaia abbreviata, Simarouba versicolor, Betula platyphylla var. japonica, Ailanthus altissima, and Fouquieria splendens. nih.govmedchemexpress.comchemfaces.comresearchgate.netresearchgate.net The isolation and characterization of ocotillone from these diverse sources highlight its presence across different plant families. nih.govmedchemexpress.comchemfaces.comresearchgate.netresearchgate.net Research has explored its potential anti-inflammatory, antimicrobial, and anticancer properties, attributing these activities to its unique chemical structure. ontosight.ai Studies have indicated that ocotillone may inhibit pro-inflammatory cytokines and exhibit inhibitory effects against various microorganisms, including bacteria and fungi. ontosight.ai Furthermore, research has investigated its potential to induce apoptosis in cancer cells. ontosight.ai Recent in silico studies have also explored the potential antileishmanial activity of ocotillone, suggesting a favorable binding affinity to the Leishmania infantum MOGS enzyme. frontiersin.orgbiorxiv.orgfrontiersin.orgnih.gov

Historical Context of Ocotillone Discovery and Initial Characterization

The historical context of ocotillone's discovery and initial characterization is linked to the investigation of the chemical constituents of various plant species. While specific details regarding the very first isolation and characterization are not extensively detailed in the provided search results, it is known that ocotillone has been isolated from plants like Aglaia abbreviata and Ailanthus altissima. nih.govchemfaces.comresearchgate.net Early research focused on the isolation of compounds from plant extracts showing biological activity. For instance, bioassay-directed chromatographic fractionation of an extract from Ailanthus altissima led to the isolation and identification of ocotillone, which was reported to possess antibacterial activity against Gram-negative bacteria such as P. aeruginosa and S. typhimurium. chemfaces.comresearchgate.net This initial characterization involved determining its chemical structure, often through spectroscopic methods. mdpi.comchemfaces.com The identification of ocotillone as a dammarane-type triterpenoid (B12794562) placed it within a recognized class of natural products with known structural features and potential bioactivities, paving the way for further research into its properties and occurrences. nih.govmdpi.com

Data Table: Selected Properties of Ocotillone

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O₃ | PubChem nih.gov |

| Molecular Weight | 458.7 g/mol | PubChem nih.gov |

| IUPAC Name | (5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | PubChem nih.gov |

| CAS Number | 19865-86-2, 22549-21-9, 35761-54-7 (Cabraleone) | PubChem nih.gov, ChemFaces chemfaces.com, MedChemExpress medchemexpress.com |

| PubChem CID | 12313665 | PubChem nih.gov |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Data Table: Selected Research Findings on Ocotillone

| Research Area | Key Findings | Source |

| Antimicrobial Activity | Potent antibacterial activity against Gram-negative bacteria (P. aeruginosa, S. typhimurium) without hemolytic activity; weak activity against Gram-positive bacteria and fungi. chemfaces.comresearchgate.net | ResearchGate researchgate.net |

| Antileishmanial Potential (in silico) | Favorable binding affinity to Leishmania infantum MOGS enzyme; potential antileishmanial effects at pH 5. frontiersin.orgbiorxiv.orgfrontiersin.orgnih.gov Stabilized MOGS structure in molecular dynamic simulations. frontiersin.orgbiorxiv.orgresearchgate.net | Frontiers frontiersin.orgfrontiersin.org, bioRxiv biorxiv.org, ResearchGate researchgate.net, PubMed nih.gov |

| Anticancer Potential | Induces apoptosis and inhibits cell proliferation in various cancer cell lines (based on general properties of ocotillone). ontosight.ai | Ontosight.ai ontosight.ai |

| Anti-inflammatory Activity | Inhibits the production of pro-inflammatory cytokines and enzymes (based on general properties of ocotillone). ontosight.ai | Ontosight.ai ontosight.ai |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

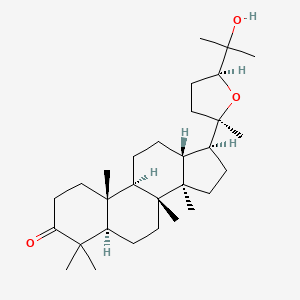

Structure

3D Structure

Properties

IUPAC Name |

(5R,8R,9R,10R,13R,14R,17S)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-22,24,32H,9-18H2,1-8H3/t19-,20+,21+,22-,24+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQYWMLMQVUWSF-FEDWKDCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@]5(CC[C@H](O5)C(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution of Ocotillone

Plant Sources of Ocotillone (B8772) and Its Analogs

Ocotillone has been reported in several plant species, highlighting its distribution across different genera and families. nih.gov

Ailanthus altissima

Ailanthus altissima, commonly known as the tree of heaven, is a plant species from which ocotillone has been isolated. koreascience.kr Research involving the stem bark of A. altissima led to the isolation of ocotillone, identified as 20(S), 24(R), epoxy-25-hydroxydammarane-3-one. chemfaces.comresearchgate.net This isolation from A. altissima was reported as the first instance of ocotillone being found in this plant. chemfaces.comresearchgate.net Studies on the methylene (B1212753) chloride extract of A. altissima indicated the presence of this compound through bioassay-directed chromatographic fractionation. chemfaces.comresearchgate.net

Cabralea canjerana

Cabralea canjerana (Meliaceae) is another plant species recognized as a source of ocotillone and its analogs. frontiersin.orgnih.gov This native Brazilian tree contains various triterpenes and limonoids. frontiersin.orgresearchgate.net Ocotillone, along with cabraleadiol (B1261840), has been isolated from the fruits and seeds of C. canjerana. nih.govscirp.org These compounds belong to the dammarane (B1241002) type of triterpenes. mdpi.com Research on C. canjerana has also explored the presence of ocotillone and cabraleadiol in the branches of the plant. researchgate.net

Aglaia abbreviata

Aglaia abbreviata, a species within the Meliaceae family, is a known source of ocotillone. nih.govebi.ac.uk Ocotillone was initially isolated from Aglaia abbreviata. nih.govebi.ac.uk Phytochemical investigations of A. abbreviata have revealed the presence of various secondary metabolites, including dammarane triterpenoids, to which ocotillone belongs. researchgate.net

Simarouba versicolor

Simarouba versicolor (Simaroubaceae) has also been reported to contain ocotillone. nih.govscielo.br Studies on the chemical constituents of S. versicolor have identified 20,24-epoxy-25-hydroxydammaran-3-one (ocotillone) among the isolated triterpenoids. scielo.brscielo.br This compound was characterized by comparing its spectroscopic data, particularly 13C NMR chemical shifts, with those of its epimer, cabraleone. scielo.br

Betula platyphylla var. japonica

Ocotillone has been found in Betula platyphylla SUKATCHEV var. japonica HARA, also known as Japanese White Birch. nih.govjst.go.jp A new triterpene, betulafolientriol (B1254042) oxide I, was isolated from the leaves of this plant, and its chemical conversion into ocotillone II demonstrated the relationship between these compounds and helped establish the stereochemistry at C-24 of ocotillol II and its derivatives as having the (R) configuration. jst.go.jpcapes.gov.br Ocotillone has been reported in the bark and floral spikes of Betula platyphylla var. japonica.

Fouquieria splendens

Fouquieria splendens, commonly known as ocotillo, is a desert plant native to the Southwestern United States and northern Mexico. gardenia.netwikipedia.org While the name might suggest a direct link, research on F. splendens primarily focuses on the isolation of ocotillol, a related triterpene. cdnsciencepub.comresearchgate.net Ocotillol, isolated from Fouquieria splendens, is considered an intermediate in the oxidation of hydroxy isoöctenyl side chains found in several triterpenes. cdnsciencepub.com Ocotillol-type saponins (B1172615), sharing a tetrahydrofuran (B95107) ring, have been discovered in various plants, and ocotillol itself bears this characteristic ring at C-20. researchgate.netresearchgate.net Studies have explored the isolation of ocotillol/ocotillone from Fouquieria splendens. researchgate.netresearcher.life

Here is a table summarizing the plant sources of Ocotillone and its analogs:

| Plant Species | Family | Compounds Reported |

| Ailanthus altissima | Simaroubaceae | Ocotillone |

| Cabralea canjerana | Meliaceae | Ocotillone, Cabraleadiol |

| Aglaia abbreviata | Meliaceae | Ocotillone |

| Simarouba versicolor | Simaroubaceae | Ocotillone, Cabraleone |

| Betula platyphylla var. japonica | Betulaceae | Ocotillone II, Betulafolientriol oxide I, Ocotillol II |

| Fouquieria splendens | Fouquieriaceae | Ocotillol, Ocotillone |

Detailed Research Findings:

Research on Ailanthus altissima demonstrated that ocotillone isolated from its stem bark exhibited potent antibacterial activity against Gram-negative bacteria such as P. aeruginosa and S. typhimurium. chemfaces.comresearchgate.net This activity was observed without hemolytic effects. chemfaces.comresearchgate.net

In Cabralea canjerana, ocotillone and cabraleadiol have been evaluated for their effects against insects like Spodoptera frugiperda. nih.gov Ocotillone and methyl angolensate from C. canjerana showed antifeedant activity against Spodoptera litura. mdpi.com Furthermore, ocotillone, cabraleadiol, and odoratone (B1144338) isolated from C. canjerana were studied for their inhibitory effects on the light reaction of photosynthesis in isolated spinach chloroplasts. scirp.org

Phytochemical studies on Aglaia abbreviata have focused on the isolation of various triterpenoids, including dammaranes, and their potential biological activities. researchgate.net

The identification of ocotillone in Simarouba versicolor involved detailed spectroscopic analysis, particularly 13C NMR, to differentiate it from its epimer, cabraleone, based on the chemical shifts of specific carbon atoms (C-24 and CH3-21). scielo.br

The study on Betula platyphylla var. japonica provided insights into the stereochemistry of ocotillone II and related compounds through the chemical conversion of betulafolientriol oxide I. jst.go.jp

Research on Fouquieria splendens has explored the isolation of ocotillol and its proposed role as a biogenetic intermediate. cdnsciencepub.comresearchgate.net While ocotillol is a primary focus, studies also mention the isolation of ocotillol/ocotillone from this plant. researchgate.netresearcher.life

Gynostemma pentaphyllum

Gynostemma pentaphyllum, also known as Jiaogulan, is a perennial creeping plant native to subtropical and northern subtropical regions, widely distributed in Asian countries. mdpi.comtandfonline.com It is known for its rich phytochemistry, including a wide class of saponins called gypenosides. mdpi.comtandfonline.com Ocotillone-type saponins, specifically five new compounds named gynosides A-E, have been isolated from the aerial parts of Gynostemma pentaphyllum. nih.gov These were found alongside other known dammarane-type saponins. nih.gov

Toona sinensis

Toona sinensis, also known as Chinese toon or Chinese mahogany, is a deciduous woody plant native to eastern and southeastern Asia. scielo.brmdpi.com It has a long history of cultivation and use in traditional Chinese medicine. scielo.brmdpi.com Ocotillone has been isolated from the bark of Toona sinensis. researchgate.netnih.gov Triterpenoids, including dammarane, tirucallane, apo-tirucallane, and limonoids, are among the main components found in T. sinensis. researchgate.net

Combretum glutinosum

Combretum glutinosum is a traditional medicinal plant widely distributed in Senegal and other parts of Africa. researchgate.net Chemical studies of the leaves of Combretum glutinosum have led to the isolation of several compounds, including (20S,24R)-ocotillone. researchgate.netnih.govnih.govbibliosante.ml It was reported that (20S,24R)-ocotillone was isolated for the first time from the genus Combretum. nih.govnih.gov

Panax Species (e.g., Panax quinquefolius L., Panax japonicus)

The genus Panax (ginseng) belongs to the Araliaceae family and is characterized by the presence of ginsenosides (B1230088), which are a group of saponins with a dammarane triterpenoid (B12794562) structure. nih.govwikipedia.org Ocotillol-type ginsenosides, a subtype of ginsenosides with a dammarane skeleton and a tetrahydrofuran ring, are found in most Panax species, particularly in Panax quinquefolius. researchgate.netresearchgate.net While the search results specifically mention "ocotillol-type ginsenosides" in Panax quinquefolius and Panax japonicus, they indicate that ocotillone itself is a related structure within the dammarane framework common to these plants. researchgate.netresearchgate.netresearchgate.netnih.gov Natural ocotillol-type saponins have been discovered in Panax quinquefolius L. and Panax japonicus. researchgate.net

Amoora yunnanensis

Amoora yunnanensis is a plant from which dammarane triterpenoids have been isolated. Ocotillone is among the known dammarane triterpenoids that have been isolated from the bark of Amoora yunnanensis. researchgate.netresearchgate.net

Here is a table summarizing the occurrence of Ocotillone in the specified flora:

| Plant Species | Part of Plant Isolated From | Compound Type Found |

| Gynostemma pentaphyllum | Aerial parts | Ocotillone-type saponins |

| Toona sinensis | Bark | Ocotillone (Triterpenoid) |

| Combretum glutinosum | Leaves | (20S,24R)-Ocotillone (Triterpenoid) |

| Panax quinquefolius L. | Not specified (related saponins) | Ocotillol-type ginsenosides |

| Panax japonicus | Underground part (roots) (related saponins) | Dammarane-type saponins (including ocotillone type) |

| Amoora yunnanensis | Bark | Ocotillone (Triterpenoid) |

Geographical Distribution of Ocotillone-Producing Flora

The geographical distribution of plants containing ocotillone is linked to the native ranges of the species listed above.

Gynostemma pentaphyllum is widely distributed in subtropical and northern subtropical regions of Asia, including China, India, Nepal, Bangladesh, Sri Lanka, Myanmar, Korea, and Japan. tandfonline.com

Toona sinensis is native to eastern and southeastern Asia, with its distribution in China including the south, southwest, and north. mdpi.com It grows in primary montane forests, ravines, mixed or secondary forests, and disturbed areas at elevations from 100 to 2,900 meters. theferns.info

Combretum glutinosum is widely distributed in Senegal and other countries in Africa, often found in tree savannas. researchgate.netnih.gov

Panax quinquefolius is native to eastern North America, primarily found in the Appalachian and Ozark mountains of the United States and in southwestern Quebec and southern Ontario in Canada. wikipedia.orgsararegistry.gc.ca It has also been introduced and cultivated in several provinces in China. wikipedia.org Panax japonicus is found in East Asia, including China and Japan. wikipedia.orgresearchgate.netnih.gov

Ocotillone as a Plant Metabolite

Ocotillone is classified as a plant metabolite. nih.govebi.ac.uk Plant metabolites are organic compounds produced by plants through metabolic reactions. labassociates.com These compounds are often divided into primary and secondary metabolites. labassociates.com While primary metabolites are directly involved in essential plant life functions like growth and development, secondary metabolites are produced through subsidiary pathways and are not directly essential for basic survival. labassociates.complantcelltechnology.com

Ocotillone, being a tetracyclic triterpenoid, falls under the class of terpenoids, which are a large and diverse group of secondary metabolites. nih.govplantcelltechnology.com Secondary metabolites like ocotillone play various roles in the interaction between the plant and its environment. labassociates.com These roles can include defense against herbivores, fungi, bacteria, and viruses, attracting pollinators, and protection from environmental stresses like UV light. labassociates.complantcelltechnology.com The production of secondary metabolites is often activated under certain conditions, including stress signals. labassociates.com

While the specific biological role of ocotillone within the plants where it occurs is not detailed in the provided search results, its classification as a plant metabolite indicates its origin from and likely functional significance within the producing flora. nih.govebi.ac.uk

Structural Elucidation and Stereochemical Analysis of Ocotillone

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in organic chemistry for identifying functional groups, determining connectivity, and gaining insights into the electronic structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, including triterpenoids like ocotillone (B8772). numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the number and types of atoms, their chemical environments, and their connectivity. numberanalytics.comanu.edu.au

Studies on ocotillone and related ocotillone-type saponins (B1172615) have utilized 1D NMR, such as ¹H and ¹³C NMR, to assign signals to specific protons and carbons within the molecule. mdpi.comacs.org The chemical shifts and coupling patterns observed in ¹H NMR spectra are indicative of the neighboring atoms and the hybridization state of the carbons. iiserkol.ac.in ¹³C NMR provides information about the carbon skeleton and the presence of different functional groups. iiserkol.ac.in

Two-dimensional NMR techniques, such as ¹H-¹H COSY, HSQC, HMBC, and NOESY, are crucial for establishing connectivity and determining relative stereochemistry. mdpi.comiiserkol.ac.innih.gov COSY (Correlation Spectroscopy) reveals proton-proton couplings, indicating adjacent protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, helping to piece together the carbon framework and identify quaternary carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proximity information between protons, which is invaluable for determining the relative orientation of different parts of the molecule. iiserkol.ac.in

For example, detailed 1D and 2D NMR experiments were used to establish the structures of new ocotillone-type saponins from Gynostemma pentaphyllum. nih.govacs.org Complete unambiguous assignments for the ¹H and ¹³C NMR signals of a metabolite of a ginsenoside, identified as an ocotillone-type ginsenoside, were made using a combination of ¹H–¹H COSY, HSQC, HMBC, and NOESY spectra. mdpi.com

Mass Spectrometry (MS) (e.g., EIMS, HRESIMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help in determining its elemental composition and structural subunits. anu.edu.aulehigh.edu Electron Ionization Mass Spectrometry (EIMS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly used techniques. researchgate.netiucr.orguva.nl

EIMS can provide characteristic fragment ions that are indicative of specific structural features. For instance, the EIMS of a gynoside, an ocotillone-type saponin (B1150181), displayed a base peak at m/z 143, assignable to a hydroxyisopropyl-tetrahydrofuran ion, a characteristic fragment of the ocotillone structure. acs.org

HRESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. This is essential for confirming the molecular formula of the compound. mdpi.comacs.org HRESIMS data has been used in the structural elucidation of ocotillone-type compounds. acs.orgresearchgate.net

GC-MS analysis has also been used to identify ocotillone-type molecules in complex mixtures, such as aged dammar varnishes, by detecting their characteristic fragment ion of m/z 143. uva.nl

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by analyzing its vibrational modes. lehigh.edutandfonline.com Different functional groups absorb infrared radiation at characteristic frequencies.

FTIR analysis of ocotillol/ocotillone isolated from Fouquieria splendens exhibited characteristic ginsenoside bands. researchgate.netnih.govresearcher.life The IR spectrum of a related ocotillone-type ginsenoside metabolite showed maximum absorption bands for hydroxyl and ether bond functions at 3417 and 1075 cm⁻¹, respectively. mdpi.com FTIR spectroscopy can confirm the presence of functional groups like hydroxyl (O-H) and carbonyl (C=O) groups, which are present in ocotillone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for detecting conjugated systems like double bonds or aromatic rings. lehigh.edutandfonline.com

The UV-Vis spectrum of ocotillol/ocotillone depicted an absorption band belonging to O-H bonds, indicating that this group is anchored to the ginsenoside structure. researchgate.netnih.govresearcher.life While UV-Vis spectroscopy might not be as informative as NMR or MS for the complete structural elucidation of saturated triterpenoids like ocotillone, it can still provide supporting evidence for the presence or absence of certain chromophores. libretexts.orgicm.edu.pl

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule, including the precise positions of atoms and their absolute configuration. anu.edu.auresearchgate.netnih.gov It requires a high-quality single crystal of the compound. researchgate.net

The crystal structure of (20S,24R)-ocotillone has been determined, confirming its absolute configuration crystallographically for the first time for the native compound. iucr.org Previously, the absolute configuration of ocotillone had been deduced from the X-ray crystal structure of a bromobenzoyl derivative of the corresponding alcohol, ocotillol. iucr.org The crystal structure analysis of (20S,24R)-ocotillone revealed one molecule in the asymmetric unit, and the absolute configuration of the stereogenic centers was established as 5R, 8R, 9R, 10R, 13R, 14R, 17S, 20S, 24R based on the diffraction experiment. iucr.org

X-ray crystallography has also been used to confirm the structure and stereochemistry of ocotillone-type saponins, such as gynoside A. nih.govacs.orgcapes.gov.br This technique is particularly valuable for determining the absolute stereochemistry of chiral centers, which cannot always be definitively assigned by NMR alone, especially for complex molecules with multiple stereogenic centers. nih.govmit.edu

Computational Chemistry Approaches for Structural Reassignment

Computational chemistry methods, such as Density Functional Theory (DFT) calculations, can complement experimental spectroscopic data for structural elucidation and verification. nih.govscielo.org.za These methods can predict spectroscopic parameters like NMR chemical shifts, which can then be compared to experimental values.

Computational chemistry approaches, combined with algorithms like CASE (Computer-Assisted Structure Elucidation), have been utilized for the structural reanalysis and reassignment of triterpenes, including cases where initial structural assignments based solely on experimental NMR data were potentially incorrect. nih.govtandfonline.com By comparing calculated NMR chemical shifts for proposed structures with experimental data, researchers can assess the likelihood of each structural candidate. tandfonline.com This is particularly useful when dealing with isomers that exhibit very similar spectroscopic data. nih.govtandfonline.com

For example, the combination of the CASE algorithm and DFT chemical shift predictions was used to revise the structure of a compound previously reported with the same NMR data as ocotillone, demonstrating the power of these computational tools in confirming or correcting structural assignments. nih.govtandfonline.com

Density Functional Theory (DFT) Chemical Shift Analysis

Density Functional Theory (DFT) calculations play a significant role in the structural elucidation and verification of natural products, including ocotillone and related dammarane (B1241002) triterpenoids. DFT allows for the prediction of NMR chemical shifts, which can then be compared to experimental data to confirm proposed structures and stereochemical assignments. ufv.brrsc.orgmdpi.com This approach is particularly valuable when experimental data is ambiguous or when dealing with complex molecules with multiple stereocenters.

In the context of dammarane triterpenoids like ocotillone, DFT chemical shift predictions have been used to confirm structural reassignments. For instance, compounds initially proposed to have cyclobutane (B1203170) rings were reassigned as dammarane triterpenoids, including ocotillone, based on the agreement between their experimental 13C NMR data and DFT chemical shift predictions. mdpi.comresearchgate.net This highlights the power of DFT in resolving structural ambiguities that may arise from spectroscopic analysis alone.

DFT calculations can provide accurate predictions of both 1H and 13C NMR chemical shifts, aiding in the unequivocal identification of structural features and stereoisomerism. mdpi.com The comparison of calculated and experimental NMR data is a crucial step in validating the proposed structure during the elucidation process. ufv.br

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) systems are powerful tools that complement experimental spectroscopic data for determining chemical structures. acdlabs.com These algorithms utilize spectroscopic data, such as NMR (1D and 2D), to generate possible molecular structures. researchgate.netacdlabs.com CASE algorithms are based on established rules that connect structural peculiarities with NMR spectra. mdpi.comresearchgate.net

CASE algorithms have been employed in the structural elucidation of dammarane triterpenoids, including the reassignment of structures that were initially incorrectly proposed. mdpi.comresearchgate.net By inputting NMR data into CASE systems, researchers can obtain a list of possible structures, which can then be further evaluated. researchgate.netacdlabs.com Modern CASE systems are capable of handling complex natural products and can significantly reduce the time required for structure elucidation compared to traditional methods. acdlabs.com The combination of 1D and 2D NMR experiments with CASE algorithms has proven effective in elucidating the structures of complex molecules. researchgate.net

Analysis of Specific Stereocenters (e.g., C-20, C-24 Configurations)

The stereochemistry of ocotillone, particularly at the C-20 and C-24 positions, is critical for its complete structural definition. Ocotillone possesses a tetrahydrofuran (B95107) ring involving C-20 and C-24. researchgate.net The absolute configuration at these centers has been a subject of detailed investigation.

Early studies on ocotillone and related compounds, such as ocotillol, utilized X-ray crystal structure analysis of derivatives to deduce the absolute configuration. researchgate.netiucr.org For instance, the absolute configuration of (20S,24R)-ocotillone was deduced from the X-ray crystal structure of a bromobenzoyl derivative of ocotillol. iucr.orgnih.goviucr.org More recently, the crystal structure determination of native (20S,24R)-ocotillone itself has confirmed this absolute configuration crystallographically. iucr.orgiucr.org

Comparison of 13C NMR chemical shifts with analogous epoxydammaranes has also been used to determine the configurations at C-20 and C-24. researchgate.netscielo.br Differences in chemical shifts for carbons like C-24 and C-21 can be indicative of the relative configurations at these stereocenters. scielo.br For example, lower chemical shifts for C-24 and C-21 in ocotillone compared to its C-24 epimer, cabraleone, are explained by reciprocal γ-effects, supporting the assigned configurations. scielo.br

NOESY experiments provide valuable information about spatial proximity between protons, which can be used to determine relative configurations. researchgate.net Key NOESY correlations, such as those between H-17 and H3-21, and H3-21 and H-24, have been used to establish the configurations at C-20 and C-24 in ocotillane-type triterpenoids. researchgate.net The restricted rotation around the C-17-C-20 single bond in these compounds with a 20,24-epoxy side chain influences these correlations. researchgate.net

The stereochemistry at C-20 and C-24 can lead to different epimers. uva.nlresearchgate.net Studies have synthesized different ocotillol-type saponins with varying configurations at C-20 and C-24 to investigate their properties. researchgate.net The configuration at C-24 in ocotillol-related compounds of the (20R)-series has been determined through chemical transformations and X-ray analysis. rsc.orgcsic.es

The following table summarizes some key 13C NMR chemical shifts that are relevant to the stereochemical analysis of ocotillone and its C-24 epimer, cabraleone:

| Compound | C-24 Chemical Shift (δC) | C-21 Chemical Shift (δC) | Reference |

| Ocotillone | 83.56 | 23.75 | scielo.br |

| Ocotillone | 84.3 | 23.3 | scielo.br |

| Cabraleone | 87.4 | 26.3 | scielo.br |

Table: Selected 13C NMR Chemical Shifts for Ocotillone and Cabraleone

Biosynthetic Pathways of Ocotillone

Precursor Compounds in Triterpenoid (B12794562) Biosynthesis (e.g., Squalene (B77637), Oxidosqualene)

Triterpenoids are derived from the acyclic precursor squalene, a 30-carbon isoprenoid. researchgate.netmdpi.com Squalene is formed from the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP). FPP, in turn, is synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). iscientific.org

A key step in the biosynthesis of cyclic triterpenoids is the epoxidation of squalene to form 2,3-oxidosqualene (B107256) (also known as squalene-2,3-oxide). researchgate.netmdpi.commdpi.comwikipedia.org This reaction is catalyzed by squalene epoxidase and is a crucial branching point leading to the diverse array of triterpene structures. amazonaws.comrsc.org The stereochemistry of the epoxide formed is critical for the subsequent cyclization reactions, with the (3S)-2,3-oxidosqualene being the substrate incorporated by cyclase enzymes in systems producing 3β-hydroxy-triterpenoids. rsc.org

Proposed Intermediates in Ocotillone (B8772) Biosynthesis (e.g., Ocotillol, Cabraleone, Dammarenediol Derivatives)

Research suggests that ocotillone-group dammaranes, such as ocotillol and cabraleone, are likely intermediates in the biosynthetic pathway leading to ocotillone. researchgate.net Dammarenediol derivatives are also considered important precursors. researchgate.netsu.ac.th

A proposed pathway suggests that ocotillol is formed from a dammarenediol derivative. researchgate.net This transformation likely involves the formation of a 1,2-epoxidation at the C24=C25 double bond, followed by an oxide opening reaction at C-24 mediated by the C-20 hydroxyl group. researchgate.net

Cabraleone has also been implicated as an intermediate, with studies demonstrating its oxidation to related compounds. researchgate.net

Key Enzymatic Transformations (e.g., Epoxidation, Oxide Opening)

The biosynthesis of ocotillone involves several key enzymatic transformations. The initial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). wikipedia.orgnih.govrsc.org These enzymes are responsible for the formation of the basic cyclic triterpene skeletons, such as the dammarane (B1241002) skeleton from which ocotillone is derived. nih.gov

Following the initial cyclization, further enzymatic modifications occur, including epoxidation and oxide opening reactions. The proposed formation of ocotillol from a dammarenediol derivative highlights the importance of 1,2-epoxidation at a specific double bond and the subsequent enzymatic opening of the epoxide ring. researchgate.net These reactions, often catalyzed by monooxygenases and other modifying enzymes, introduce the characteristic functional groups and structural features of ocotillone, such as the epoxide ring and the ketone group.

Relationship to Mevalonic Acid (MEV) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The precursor isoprenoid units, IPP and DMAPP, are synthesized through two distinct metabolic routes: the mevalonic acid (MEV) pathway and the methylerythritol phosphate (MEP) pathway. iscientific.orgijrpr.comfrontiersin.orgresearchgate.netnih.gov

In plants, the MEV pathway primarily operates in the cytoplasm and endoplasmic reticulum, producing IPP and DMAPP that are generally used for the biosynthesis of sesquiterpenes, triterpenes (including sterols and dammaranes), and brassinosteroids. iscientific.orgresearchgate.netfrontiersin.org The MEP pathway, located in the plastids, is the main source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, carotenoids, and the phytol (B49457) tail of chlorophyll. iscientific.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net

Genetic and Molecular Aspects of Ocotillone Biosynthesis

The biosynthesis of triterpenoids, including ocotillone, is controlled by a suite of genes encoding the relevant enzymes. Oxidosqualene cyclases (OSCs) are key enzymes in determining the basic triterpene skeleton formed from 2,3-oxidosqualene. wikipedia.orgnih.govrsc.orgnih.gov The diversity of triterpene structures is attributed, in part, to the existence of different OSCs that catalyze the cyclization of 2,3-oxidosqualene into various skeletons. wikipedia.orgnih.gov

Studies in Panax species, which produce dammarane-type triterpenes including ocotillol-type saponins (B1172615), have provided insights into the genetic basis of these pathways. nih.govresearchgate.net Comparative genomics has revealed the diversification of triterpenoid biosynthesis genes, including OSCs, and suggests that gene duplication events have played a crucial role in the evolution and diversification of these pathways in plants. nih.gov Identifying the specific OSC genes and downstream modifying enzyme genes involved in the formation of the ocotillone skeleton and its characteristic functional groups is an ongoing area of research. nih.govfrontiersin.org Transcription factors also play a role in regulating the expression of genes involved in secondary metabolite biosynthesis, including terpenoids. frontiersin.orgfrontiersin.org

Chemical Synthesis and Derivatization Strategies for Ocotillone and Its Analogs

Total Synthesis Approaches of Ocotillone (B8772) Core Structure

While the provided search results primarily focus on semi-synthesis and derivatization, the mention of total synthesis in the context of related triterpenoids like isomalabaricanes and cyclic steroid glycosides suggests that total synthesis approaches to complex triterpenoid (B12794562) skeletons, which could potentially be adapted for the ocotillone core, are an area of research. acs.orgsioc.ac.cnnih.gov However, detailed specific total synthesis routes for the ocotillone core structure were not extensively described in the immediate search results.

Semi-synthesis of Ocotillone-Type Saponins (B1172615) and Other Derivatives

Semi-synthesis plays a crucial role in obtaining ocotillone-type saponins and their derivatives, often starting from more abundant natural dammarane-type ginsenosides (B1230088) like protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.govmdpi.comresearchgate.net This approach allows for targeted modifications and the creation of a wider variety of structures than available directly from natural sources. The semi-synthesis typically involves oxidation and cyclization of the side chain of dammarane-type ginsenosides to form the characteristic tetrahydrofuran (B95107) ring of the ocotillol skeleton. nih.govresearchgate.net

Glycosylation Reactions (e.g., using glucosyl ortho-alkynylbenzoate donors)

Glycosylation is a key strategy for synthesizing ocotillone-type saponins, which are glycosylated triterpenoids. researchgate.netresearchgate.net The coupling of ocotillol sapogenin derivatives with glycosyl donors is a common method. Glucosyl ortho-alkynylbenzoate donors have been employed in the synthesis of ocotillol-type ginsenosides. researchgate.netresearchgate.netnih.gov These donors, in the presence of appropriate catalysts, facilitate the formation of glycosidic linkages. researchgate.netnih.gov

Gold(I)-Catalyzed Glycosylation

Gold(I)-catalyzed glycosylation has emerged as an effective method for the synthesis of glycosides, including ocotillol-type saponins. researchgate.netnih.govnih.govchemrxiv.orgchemrxiv.orgrsc.org This method utilizes glycosyl ortho-alkynylbenzoate donors and gold(I) catalysts, such as Ph3PAuNTf2, under neutral conditions. researchgate.netnih.gov This catalytic approach is considered convenient and effective for synthesizing various ocotillol-type ginsenosides. researchgate.net

Modification at Specific Hydroxyl Groups (e.g., C-3-OH)

Modification of specific hydroxyl groups on the ocotillol or ocotillone core structure is a common strategy to synthesize derivatives with altered properties. The hydroxyl group at the C-3 position is a frequent site for derivatization. mdpi.comresearchgate.netnih.govnih.govmdpi.compolyu.edu.hk For instance, coupling various functionalities, such as furoxans or amino acid substituents, to the C-3-OH position of ocotillol or its derivatives has been reported. mdpi.comresearchgate.netnih.govpolyu.edu.hk The activity of hydroxyl groups for modification can vary depending on their position and steric hindrance, with primary hydroxyl groups generally being more reactive than secondary ones like C-3-OH. nih.gov

Preparation of Ocotillone-Type Furoxan Derivatives

Ocotillone-type furoxan derivatives have been synthesized by coupling furoxan moieties to the ocotillol skeleton, often at the C-3-OH position. researchgate.netnih.govresearchgate.net This derivatization aims to introduce the nitric oxide (NO)-releasing capability associated with the furoxan group. researchgate.netnih.govresearchgate.net Studies have investigated the NO-releasing capacity of these derivatives, noting that the structure of the ocotillol core and the position and type of furoxan substitution can influence NO release. researchgate.netnih.govresearchgate.net

Synthesis of Hydrophilic Ocotillol-Type Triterpenoid Derivatives

The synthesis of hydrophilic ocotillol-type triterpenoid derivatives has been explored to potentially improve their solubility and biological activity. mdpi.comnih.govmdpi.comindianchemicalsociety.com This often involves introducing hydrophilic groups, such as amino or carboxyl groups, particularly at the C-3 side chain of the ocotillol structure. mdpi.comnih.govmdpi.comindianchemicalsociety.com These modifications can lead to derivatives with enhanced activity, for example, against Gram-positive bacteria. mdpi.comindianchemicalsociety.com

Stereoselective Synthetic Methodologies

The stereoselective synthesis of ocotillone and its analogs, which are dammarane-type triterpenoids, presents significant challenges due to the multiple chiral centers within their complex tetracyclic structure and the acyclic side chain. Achieving precise control over the relative and absolute stereochemistry at positions such as C-3, C-12, C-20, and C-24 is crucial for synthesizing biologically active molecules that mirror or modify the properties of natural ocotillone-type saponins.

Research into the synthesis of ocotillol-type ginsenosides, which share the dammarane (B1241002) skeleton and often the 20(S), 24(R)-epoxy configuration found in many ocotillone derivatives, highlights the importance of stereocontrolled glycosylation and the establishment of the correct configuration at C-24. Early work confirmed the C-24 configuration in ocotillone and related triterpenes as (R) jst.go.jpresearchgate.netlookchem.com.

Stereoselective glycosylation strategies have been developed for synthesizing ocotillol-type ginsenosides. For instance, glycosylation of ocotillol sapogenin derivatives using glucosyl ortho-alkynylbenzoate donors under gold(I) catalysis has been reported as a key step researchgate.net. This method allows for the preparation of various mono- and di-O-glucosyl ocotillol-PPD/PPT ginsenosides with either (R) or (S) configuration at C-24, relying on a rational protecting group strategy and unexpected regioselectivity for the tertiary 25-OH group in certain diol sapogenins researchgate.net.

Another approach to stereoselective synthesis in the dammarane series involves controlling the stereochemistry of specific functional group introductions or modifications. For example, in the synthesis of new dammarane-type triterpenoids, stereoselective introduction of a Z-fluoroalkene moiety was achieved via Trost palladium-catalyzed alkylation of an allylic acetate (B1210297) researchgate.net. Subsequent cyclization afforded a tetracyclic fluoro diene with the desired trans-anti-trans-anti-trans ring stereochemistry characteristic of dammaranes researchgate.net. Replacement of the fluorine atom with hydrogen was accomplished with complete retention of configuration researchgate.net.

While specific detailed data tables solely focused on the stereoselective synthesis of ocotillone itself are limited in the provided search results, the strategies employed for related dammarane triterpenoids and ocotillol-type saponins provide insight into the methodologies applicable to ocotillone. These include controlled glycosylation reactions, palladium-catalyzed transformations, and carefully orchestrated cyclization reactions designed to set the complex stereochemical framework. The stereochemistry at C-24 has been a particular point of investigation, confirming the (R) configuration in ocotillone and related compounds jst.go.jpresearchgate.netlookchem.com.

The semi-synthesis of 20(S/R)-ocotillol-type saponins has also been reported, suggesting methods to access different stereoisomers at the C-20 position, which is another crucial chiral center in the ocotillone structure researchgate.net. The configuration at C-24 is indicated to be potentially responsible for stereoselectivity in pharmacological action and pharmacokinetics of ocotillol-type saponins researchgate.net.

Further research in this area continues to explore efficient and highly stereoselective routes to ocotillone and its analogs, often drawing upon advancements in general stereoselective synthetic methodologies, including biocatalysis and transition metal-catalyzed reactions rsc.orgrsc.orgnih.gov.

While detailed yields and stereoselectivities for specific ocotillone stereoselective total synthesis routes were not extensively detailed in the provided snippets, the principles and methods applied to related dammarane triterpenoids are directly relevant. The synthesis of complex natural products like triterpenoids often involves a sequence of reactions where stereocontrol is paramount at multiple steps to build the desired architecture with the correct absolute and relative configurations.

Below is a conceptual table illustrating key aspects of stereoselective synthesis relevant to ocotillone and its analogs, based on the information gathered:

| Synthetic Strategy / Reaction Type | Key Stereocenters Targeted | Examples/Relevant Findings | Notes on Stereoselectivity |

| Glycosylation of Ocotillol Sapogenins | C-3, C-12, C-25 | Gold(I)-catalyzed glycosylation with glucosyl ortho-alkynylbenzoate donors researchgate.net. Regioselectivity observed for 25-OH researchgate.net. | Control over anomeric stereochemistry and regioselectivity is critical. |

| Palladium-Catalyzed Alkylation | Olefin geometry | Stereoselective introduction of Z-fluoroalkene via Trost alkylation researchgate.net. | Used to establish specific double bond configuration which can influence downstream stereochemistry. |

| Cyclization Reactions | Ring fusion stereochemistry | Formation of tetracyclic system with trans-anti-trans-anti-trans stereochemistry researchgate.net. | Crucial for setting the core dammarane ring system's relative stereochemistry. |

| Semi-synthesis of C-20 Stereoisomers | C-20 | Reported semi-synthesis of 20(S/R)-ocotillol-type saponins researchgate.net. | Allows access to different epimers at the C-20 position. |

| Establishment/Confirmation of C-24 Stereochemistry | C-24 | Chemical conversion studies confirming (R) configuration in ocotillone and derivatives jst.go.jpresearchgate.netlookchem.com. | Fundamental for understanding the target molecule's structure. |

Further detailed research findings would typically include specific reaction conditions (reagents, solvents, temperature), catalysts used, reaction times, isolated yields of stereoisomers, and methods for determining stereochemical purity (e.g., NMR, chiral chromatography). While these specifics for ocotillone synthesis itself were not exhaustively provided in the search results, the cited studies on related dammaranes illustrate the types of data that are central to reporting stereoselective synthetic methodologies.

Pharmacological Activities and Molecular Mechanisms of Ocotillone Non Human Models

Antimicrobial Properties

Research indicates that ocotillone (B8772) possesses antimicrobial properties, with varying degrees of activity against bacteria and fungi. chemfaces.comresearchgate.netchemfaces.com

Antibacterial Efficacy

Ocotillone has demonstrated antibacterial efficacy against both Gram-negative and Gram-positive bacteria, although its potency can differ between these groups. chemfaces.comresearchgate.netchemfaces.com

Activity against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Salmonella typhimurium)

Studies have shown that ocotillone exhibits potent antibacterial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Salmonella typhimurium. chemfaces.comresearchgate.netchemfaces.com This activity has been observed without hemolytic effects on human erythrocytes in some studies. chemfaces.comresearchgate.net

Table 1: Antibacterial Activity of Ocotillone Against Gram-Negative Bacteria (Non-Human Models)

| Bacterial Species | Gram Stain | Observed Activity | Hemolytic Activity (Human Erythrocytes) | Source |

| Pseudomonas aeruginosa | Negative | Potent | Absent | chemfaces.comresearchgate.netchemfaces.com |

| Salmonella typhimurium | Negative | Potent | Absent | chemfaces.comresearchgate.netchemfaces.com |

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Methicillin-Resistant Staphylococcus aureus (MRSA))

While ocotillone shows activity against Gram-positive bacteria, this activity is often reported as weak compared to its effects on Gram-negative strains. chemfaces.comresearchgate.netchemfaces.com Some studies on derivatives of ocotillone have indicated good antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and MRSA, with minimum inhibitory concentration (MIC) values in the range of 2-16 μg/mL. researchgate.net

Table 2: Antibacterial Activity of Ocotillone and Derivatives Against Gram-Positive Bacteria (Non-Human Models)

| Compound | Bacterial Species | Gram Stain | Observed Activity | MIC Range (if specified) | Source |

| Ocotillone | Bacillus subtilis, MRSA | Positive | Weak | Not specified | chemfaces.comresearchgate.netchemfaces.com |

| Ocotillone derivatives | Bacillus subtilis 168, MRSA USA300 | Positive | Good | 2-16 μg/mL | researchgate.net |

Antifungal Activity (e.g., against Leucoagaricus gongylophorus)

Ocotillone has generally shown weak or no antifungal activity in various studies. chemfaces.comresearchgate.netchemfaces.com However, ocotillone has been isolated from plants whose extracts or other compounds have demonstrated antifungal activity against fungi such as Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants. researchgate.netresearchgate.netmdpi.com It is important to note that the antifungal activity in these cases was attributed to other compounds present in the extracts, such as phenolic compounds and alkaloids, rather than ocotillone itself. researchgate.netresearchgate.net

Table 3: Antifungal Activity of Ocotillone (Non-Human Models)

| Fungal Species | Observed Activity | Source |

| Various fungi | Weak or none | chemfaces.comresearchgate.netchemfaces.com |

| Leucoagaricus gongylophorus | No direct activity reported for isolated ocotillone; found in extracts with activity attributed to other compounds. | researchgate.netresearchgate.net |

Proposed Mechanisms of Antibacterial Action (e.g., membrane interaction)

While the precise mechanisms of ocotillone's antibacterial action are still under investigation, some research on similar antimicrobial compounds suggests potential interactions with the bacterial membrane. memory-pharm.comnih.govmdpi.com Studies on other antimicrobial peptides, for instance, indicate that membrane permeabilization through mechanisms like the toroidal pore or carpet models can lead to bacterial death. mdpi.com Although direct studies detailing ocotillone's specific membrane interaction mechanism are limited in the provided search results, the differential activity against Gram-negative and Gram-positive bacteria could imply interaction with the distinct cell envelope structures of these bacterial types. Gram-negative bacteria possess an outer membrane containing lipopolysaccharide, which is absent in Gram-positive bacteria, potentially influencing the compound's access to or interaction with the cytoplasmic membrane or intracellular targets. memory-pharm.com

Synergistic Interactions with Conventional Antimicrobial Agents (e.g., chloramphenicol (B1208), kanamycin)

Some studies on ocotillone derivatives have explored synergistic interactions with conventional antibiotics. For example, certain derivatives have been shown to enhance the susceptibility of Bacillus subtilis and MRSA to chloramphenicol and kanamycin, indicated by fractional inhibitory concentration index (FICI) values less than 0.5, which suggest synergy. researchgate.net Synergy between antimicrobial agents and conventional antibiotics is a promising area of research to combat antibiotic resistance. nih.govnih.gov

Table 4: Synergistic Interactions of Ocotillone Derivatives with Conventional Antibiotics (Non-Human Models)

| Ocotillone Derivative | Conventional Antibiotic | Bacterial Species | Synergistic Effect (FICI) | Source |

| Derivatives 5c and 6c | Chloramphenicol (CHL) | Bacillus subtilis 168 | FICI < 0.5 | researchgate.net |

| Derivatives 5c and 6c | Kanamycin (KAN) | Bacillus subtilis 168 | FICI < 0.5 | researchgate.net |

| Derivatives 5c and 6c | Chloramphenicol (CHL) | MRSA USA300 | FICI < 0.5 | researchgate.net |

| Derivatives 5c and 6c | Kanamycin (KAN) | MRSA USA300 | FICI < 0.5 | researchgate.net |

Absence of Hemolytic Activity in Experimental Assays

Studies evaluating the safety profile of Ocotillone in experimental settings have included assessments of its hemolytic activity. Research has shown that Ocotillone exhibits potent antibacterial activity against certain Gram-negative bacteria, such as P. aeruginosa and S. typhimurium, without demonstrating hemolytic activity against human erythrocytes. chemfaces.comchemondis.comresearchgate.netmdpi.com This suggests a degree of selectivity in its biological effects, not causing damage to red blood cells at concentrations effective against these bacteria.

Antiprotozoal Activity

Ocotillone has been investigated for its potential against protozoal parasites, particularly in the context of neglected tropical diseases like Leishmaniasis.

Antileishmanial Investigations (e.g., against Leishmania infantum)

Computational studies have explored the potential antileishmanial effects of Ocotillone, specifically targeting Leishmania infantum. biorxiv.orgnih.govresearchgate.netdntb.gov.uanih.govfrontiersin.orgfrontiersin.orgresearchgate.netdntb.gov.ua These in silico analyses suggest that Ocotillone may have potential antileishmanial effects. nih.govresearchgate.netdntb.gov.uanih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Targeted Enzymatic Inhibition (e.g., Mannosyl-oligosaccharide Glucosidase Protein (MOGS))

A key target in the antileishmanial investigations of Ocotillone is the Mannosyl-oligosaccharide Glucosidase Protein (MOGS) from Leishmania infantum. biorxiv.orgnih.govdntb.gov.uanih.govfrontiersin.orgresearchgate.netdntb.gov.ua MOGS is an enzyme crucial for the protein glycosylation process in the parasite. nih.govdntb.gov.uanih.govfrontiersin.orgresearchgate.netdntb.gov.ua Computational studies have evaluated the potential inhibitory effect of Ocotillone by targeting this enzyme. nih.govdntb.gov.uanih.govfrontiersin.orgresearchgate.netdntb.gov.ua

Computational Studies on Ligand-Enzyme Interactions (e.g., in silico docking, molecular dynamics simulations)

Computer-aided drug design (CADD) approaches, including in silico docking and molecular dynamics simulations, have been employed to study the interactions between Ocotillone and the Leishmania infantum MOGS enzyme. biorxiv.orgnih.govdntb.gov.uanih.govfrontiersin.orgresearchgate.netdntb.gov.ua These computational analyses indicated a favorable binding affinity of Ocotillone for the MOGS enzyme. frontiersin.org Molecular dynamics simulations have been used to gather information on the interactions between Ocotillone and the protein target. nih.govdntb.gov.uanih.govdntb.gov.ua Findings from these studies suggest that Ocotillone, along with Subsessiline, demonstrated potential antileishmanial effects at specific pH levels (pH 5 for Ocotillone) due to their high binding affinity to MOGS and interactions within the active center. nih.govdntb.gov.uanih.govresearchgate.net The studies helped to confirm the capability of a specific druggable pocket (pocket number 60) within the modeled MOGS structure to bind to natural products like Ocotillone, highlighting its potential to influence the biological activity of this glucosidase. biorxiv.orgnih.gov

Antifeedant and Insecticidal Efficacy (e.g., against Spodoptera litura, Spodoptera frugiperda)

Ocotillone has demonstrated efficacy as an antifeedant and insecticidal agent against certain agricultural pests. It has shown significant antifeedant activity against the tobacco cutworm, Spodoptera litura. biorxiv.orgnih.govresearchgate.netd-nb.infomdpi.com In insect bioassays, Ocotillone exhibited a Percentage Feeding Index (PFI) comparable to that of established biopesticides. biorxiv.org At a concentration of 1 µg/cm², the PFI value for Ocotillone against S. litura was reported as 44.5. nih.govresearchgate.net Additionally, Ocotillone has shown insecticidal activity against the larva of the fall armyworm, Spodoptera frugiperda. nih.govchemfaces.com At a dose of 50 mg/kg, it resulted in a mortality rate of 40% for S. frugiperda larvae after 7 days. nih.govresearchgate.net

Table 1: Antifeedant and Insecticidal Activity of Ocotillone

| Target Insect | Activity Type | Concentration/Dose | Result | Source |

| Spodoptera litura | Antifeedant | 1 µg/cm² | Percentage Feeding Index (PFI): 44.5 | nih.govresearchgate.net |

| Spodoptera frugiperda | Insecticidal | 50 mg/kg | 40% mortality after 7 days | nih.govresearchgate.net |

Antineoplastic Investigations

Investigations into the antineoplastic potential of Ocotillone have been conducted using in vitro models, specifically against certain cancer cell lines. Ocotillone has shown weak inhibitory activity against MCF-7 (breast cancer) and NCI-H460 cells. chemfaces.comchemfaces.com However, it demonstrated moderate activity against A375-C5 cells. chemfaces.comchemfaces.com

Table 2: In Vitro Antineoplastic Activity of Ocotillone

| Cancer Cell Line | Activity Level | Source |

| MCF-7 | Weak inhibitory | chemfaces.comchemfaces.com |

| NCI-H460 | Weak inhibitory | chemfaces.comchemfaces.com |

| A375-C5 | Moderate activity | chemfaces.comchemfaces.com |

In Vitro Cytotoxicity in Neoplastic Cell Lines (e.g., MCF-7, NCI-H460, A375-C5)

Ocotillone has demonstrated cytotoxic effects against certain neoplastic cell lines. For instance, it has shown moderate activity against A375-C5 cells, a melanoma cell line. In contrast, it exhibited only weak inhibitory activity against MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) cells. chemfaces.com

While specific IC50 values for Ocotillone across these cell lines were not consistently available in the search results, studies on other compounds using these cell lines provide context for assessing cytotoxic potential. For example, studies on other natural compounds have reported IC50 values in the micromolar range against MCF-7 cells jyoungpharm.orgmdpi.com. Similarly, research involving NCI-H460 cells has also reported cytotoxic effects from various agents mdpi.com. The moderate activity of Ocotillone against A375-C5 cells suggests a differential sensitivity across cancer cell types. chemfaces.com

Proposed Cellular Mechanisms

The cellular mechanisms underlying the observed effects of Ocotillone, particularly in neoplastic cells, may involve modulation of key cellular processes. While direct detailed mechanisms for Ocotillone were not extensively detailed in the provided search results, general mechanisms by which natural products exert anti-cancer effects include cell cycle modulation, apoptosis induction, and interference with cellular metabolism like glycolysis. mdpi.comnih.gov

Cancer cells often exhibit altered metabolism, heavily relying on aerobic glycolysis (the Warburg effect) for energy production and biomass synthesis to support rapid proliferation. mdpi.comnih.govcreative-proteomics.com Modulating glycolysis or other metabolic pathways can impact cancer cell survival and growth. mdpi.comnih.govresearchgate.net Apoptosis induction is a programmed cell death pathway that is often dysregulated in cancer. nih.gov Compounds that can trigger apoptosis are considered potential therapeutic agents. Cell cycle modulation, such as inducing cell cycle arrest, can prevent uncontrolled proliferation of cancer cells. nih.gov

Further research is needed to specifically elucidate how Ocotillone influences these processes in susceptible neoplastic cells.

Anti-inflammatory Modulations

Inflammation is a complex biological response involved in various physiological and pathological processes. Dysregulated inflammation contributes to the development and progression of numerous diseases, including cancer and inflammatory disorders. oncotarget.comnih.govbrieflands.com Natural products are increasingly being explored for their anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

Pro-inflammatory mediators, such as cytokines (e.g., IL-6, IL-1β, TNF-α) and enzymes (e.g., COX-2), play crucial roles in initiating and propagating inflammatory responses. oncotarget.comnih.govbrieflands.comnih.govmdpi.comnih.gov Elevated levels of these mediators are often observed in inflammatory conditions and cancer. oncotarget.combrieflands.com

While the search results did not provide direct evidence of Ocotillone inhibiting these specific mediators, studies on other natural compounds have shown the ability to suppress the production and mRNA expression of IL-6, IL-1β, TNF-α, and COX-2 in in vitro models, such as LPS-stimulated macrophages. brieflands.comnih.govnih.govd-nb.info This inhibition of pro-inflammatory mediators is a common mechanism by which compounds exert anti-inflammatory effects.

Modulation of Signaling Pathways

Inflammatory responses are tightly regulated by various intracellular signaling pathways. Two key pathways involved in the transcription of pro-inflammatory genes are Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). oncotarget.comnih.govmdpi.commdpi.comembopress.org

NF-κB is typically held in the cytoplasm in an inactive state by inhibitory proteins (IκB). Upon activation by various stimuli, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines and COX-2. oncotarget.comnih.govmdpi.commdpi.com STAT3 can be activated by cytokines like IL-6 and plays a role in the transcription of pro-inflammatory mediators and genes involved in cell survival and proliferation. oncotarget.comnih.govmdpi.comembopress.org NF-κB and STAT3 pathways are often interconnected and their aberrant activation contributes to chronic inflammation and disease. oncotarget.comnih.govmdpi.comembopress.org

Modulating the activity of NF-κB and STAT3 pathways is a significant strategy for anti-inflammatory interventions. oncotarget.commdpi.commdpi.com While direct evidence for Ocotillone's modulation of these specific pathways was not found in the provided results, research on other natural compounds has demonstrated anti-inflammatory effects through the inhibition of NF-κB activation and the suppression of STAT3 signaling. oncotarget.combrieflands.commdpi.commdpi.com

Other Biological Activities

Beyond potential cytotoxic and anti-inflammatory effects, Ocotillone has been investigated for other biological activities in non-human models. One notable area is its potential antileishmanial activity.

Studies utilizing computer-aided drug design approaches have suggested that Ocotillone may have potential antileishmanial effects. biorxiv.orgresearchgate.netfrontiersin.orgnih.gov In silico docking analyses indicated that Ocotillone exhibits a favorable binding affinity to the Mannosyl-oligosaccharide Glucosidase Protein (MOGS) from Leishmania infantum, an enzyme essential for the parasite's protein glycosylation process. biorxiv.orgfrontiersin.orgnih.gov Molecular dynamic simulations further supported the interaction between Ocotillone and MOGS, suggesting potential inhibition of the enzyme. biorxiv.orgnih.gov These computational findings suggest the promise of Ocotillone as a prospective target for antileishmanial drugs and warrant further validation through in vitro and in vivo experiments. biorxiv.orgresearchgate.netfrontiersin.orgnih.gov

Additionally, Ocotillone has been reported to possess antibacterial activities. One study indicated potent antibacterial activity against Gram-negative bacteria, specifically P. aeruginosa and S. typhimurium, without exhibiting hemolytic activity. medchemexpress.comresearchgate.net It showed weaker activity against Gram-positive bacteria and fungi. researchgate.net

Compound Information

| Compound Name | PubChem CID |

| Ocotillone | 12313665 |

| Colchicine | 6167 |

Data Tables

Based on the available information, a summary of Ocotillone's in vitro cytotoxicity against specific cell lines can be presented in a table format. Note that precise IC50 values for Ocotillone across all requested cell lines were not available in the search results, so the table reflects the reported level of activity.

Table 1: In Vitro Cytotoxicity of Ocotillone in Neoplastic Cell Lines

| Cell Line | Cancer Type | Reported Activity |

| MCF-7 | Breast Adenocarcinoma | Weak Inhibition |

| NCI-H460 | Non-Small Cell Lung Cancer | Weak Inhibition |

| A375-C5 | Melanoma | Moderate Activity |

Note: Data compiled from search result chemfaces.com. Specific IC50 values were not provided in the source.

Regarding anti-inflammatory modulations and other biological activities, the information primarily describes proposed mechanisms and observed effects (like binding affinity to MOGS or antibacterial activity) rather than quantifiable data suitable for a simple comparative table across multiple parameters or compounds based solely on Ocotillone from the provided results. Detailed research findings in these areas would typically involve dose-response data, changes in protein or mRNA expression levels, or IC50 values against specific inflammatory targets or pathogens, which were not comprehensively available for Ocotillone in the search snippets for direct tabular comparison in this context.

Neuroprotective Effects

Research into the neuroprotective potential of compounds structurally related to Ocotillone, such as isomalabaricanes, has been conducted using non-human models. For instance, stellettin B, an isomalabaricane, demonstrated the ability to protect SH-SY5Y cells, a neuroblastoma cell line frequently employed as a model for neurodegenerative disorders, against damage induced by 6-hydroxydopamine (6-OHDA) mdpi.com. Additionally, ocotillol-type saponins (B1172615), found in plants like Panax quinquefolius, have been reported to possess neuroprotective effects researchgate.net. While these findings highlight the potential for neuroprotective activity within this class of triterpenoids, direct studies specifically detailing Ocotillone's neuroprotective effects in non-human models were not extensively available in the examined literature.

Anti-myocardial Ischemia Activity

Ocotillol-type saponins derived from Panax quinquefolius have shown anti-myocardial ischemia effects in research using non-human models researchgate.net. Preclinical investigations into myocardial infarction and ischemia-reperfusion injury frequently utilize various animal models, including rodents such as rats and mice, as well as larger animals like rabbits, pigs, sheep, and dogs, to study the underlying pathophysiology and evaluate potential cardioprotective treatments dergipark.org.trnews-medical.netfrontiersin.orgnih.govnih.gov. These models aim to simulate aspects of human cardiac conditions to assess the efficacy of therapeutic interventions.

Anti-melanogenic Potential and Depigmentation Agent Development

Studies have indicated that ocotillol-type saponins isolated from Panax vietnamensis exhibit anti-melanogenic activity in non-human models. Research using B16-F10 mouse melanoma cells demonstrated that these saponins inhibited melanin (B1238610) production researchgate.net. Furthermore, these compounds showed inhibitory activity on body pigmentation in a zebrafish model, which is recognized as a suitable in vivo system for screening potential depigmentation agents researchgate.netnih.govnih.gov. One study noted that ocotillol-type ginsenosides (B1230088) displayed anti-melanogenic activity with an IC50 value of 37 µM researchgate.net.

Nitric Oxide (NO) Releasing Capacity of Derivatives

Novel ocotillol-type furoxan derivatives have been synthesized and evaluated for their in vitro nitric oxide (NO) releasing capabilities. These studies demonstrated that the derivatives could release NO in a dose-dependent manner over a 30-minute period researchgate.netresearchgate.net. At a concentration of 100 µM, all tested compounds released similar amounts of NO. However, at a higher concentration of 500 µM, variations in NO release were observed, with compounds II1, II3, II4, and III2 displaying higher potency in releasing NO researchgate.netresearchgate.net. Analysis of the data suggested that both the functional group and the stereochemistry on the ocotillol structure can influence the NO release from these furoxan derivatives researchgate.net.

In vitro Nitric Oxide Release by Ocotillol-Type Furoxan Derivatives

| Compound | Concentration (µM) | Relative NO Release (after 30 min) |

| Tested Derivatives | 100 | Similar amounts |

| II1 | 500 | Higher potency |

| II3 | 500 | Higher potency |

| II4 | 500 | Higher potency |

| III2 | 500 | Higher potency |

| Other Tested Derivatives | 500 | Lower potency compared to II1, II3, II4, III2 |

Note: Data is based on reported relative potency at specified concentrations. researchgate.netresearchgate.net

Anthelmintic Activity (e.g., against Haemonchus contortus)

(20S,24R)-Ocotillone, isolated from the leaves of Combretum glutinosum, has been investigated for its anthelmintic activity against Haemonchus contortus, a significant gastrointestinal nematode in small ruminants uzh.chresearchgate.net. In in vitro tests conducted on both the larvae and adult worms of H. contortus, (20S,24R)-ocotillone, along with crude extracts and other isolated compounds, demonstrated inhibitory effects. At a concentration of 150 µg/ml, the compound inhibited the migration of larvae and the motility of adult worms when compared to a negative control uzh.chresearchgate.net.

Inhibition of α-Glucosidase

Ocotillone-type saponins isolated from Gynostemma pentaphyllum have been reported to exhibit α-glucosidase inhibitory activities scientific.netacs.orgcore.ac.uk. Alpha-glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a strategy explored for managing postprandial hyperglycemia wikipedia.orgmdpi.comnih.gov. While ocotillone-type saponins have shown this inhibitory potential, specific data detailing Ocotillone's direct activity against α-glucosidase was not prominently featured in the reviewed literature.

Structure Activity Relationship Sar Studies of Ocotillone and Its Derivatives

Influence of Stereochemistry on Biological Activity

The spatial arrangement of atoms in a molecule, known as stereochemistry, can significantly impact its interaction with biological targets and thus its activity. For ocotillone-type saponins (B1172615), stereocenters at positions C-24 and C-20 have been identified as important determinants of their pharmacological profiles. researchgate.net

C-20 Stereoisomers and Pharmacological Effects

Natural ocotillol-type saponins typically possess a 20(S)-form. researchgate.net However, research has shown that the 20(R)-stereoisomers can exhibit different pharmacological effects compared to their 20(S) counterparts. researchgate.net While the synthesis of 20(R)-ocotillol-type saponins has been a subject of interest, clarifying their crystal structures is considered worthwhile to better understand their properties. researchgate.net

Impact of Functional Group Modifications on Pharmacological Profiles

Modifications to functional groups at various positions on the ocotillone (B8772) skeleton can significantly alter its pharmacological activities. Research has explored the effects of substitutions, particularly at the C-3 position, on antibacterial activity and the correlation between functional groups and nitric oxide release.

Role of Substituents at C-3 on Antibacterial Activity

Substitutions at the C-3 position of ocotillol-type derivatives have been shown to influence their antibacterial properties. Derivatives featuring a primary amine at C-3 have demonstrated good antibacterial activity against Gram-positive bacteria, including Bacillus subtilis and MRSA (Methicillin-resistant Staphylococcus aureus). polyu.edu.hknih.gov These findings suggest that hydrogen donors at the C-3 position are effective groups that enhance antibacterial activity against Gram-positive strains. polyu.edu.hknih.gov The length of the carbon chain at the C-3 side chain is also a factor, with a length of 4-8 carbon atoms being preferred when an -NH2 group is present. polyu.edu.hknih.gov However, longer substitutions, such as an 11-carbon atom chain at C-3, resulted in milder activity, particularly against Gram-negative bacteria, although one compound with a (24R)-configuration showed specific activity against Gram-negative strains. polyu.edu.hknih.gov Ocotillone itself has shown potent antibacterial activity against Gram-negative bacteria like P. aeruginosa and S. typhimurium, with weak activity against Gram-positive bacteria and fungi. chemfaces.comresearchgate.net

Key findings regarding C-3 substitutions and antibacterial activity are summarized in the table below:

| C-3 Substituent | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Notes | Source |

| Primary amine | Good activity | Not specified/Moderate activity | Hydrogen donors enhance activity; 4-8 carbon chain length preferred. polyu.edu.hknih.gov | polyu.edu.hknih.gov |

| 11-carbon chain w/ -NH2 | Mild activity | Mild activity | Compound with (24R)-configuration showed specific activity. polyu.edu.hknih.gov | polyu.edu.hknih.gov |

| Ocotillone (no C-3 OH substitution mentioned in this context) | Weak activity | Potent activity | Effective against P. aeruginosa and S. typhimurium. chemfaces.comresearchgate.net | chemfaces.comresearchgate.net |

Ecological and Biogeochemical Relevance of Ocotillone

Role in Plant Defense Systems

Triterpenoid (B12794562) saponins (B1172615), including those of the ocotillol-type which are structurally related to ocotillone (B8772), are involved in plant defense mechanisms, particularly in inhibiting bacterial invasion. researchgate.netresearchgate.net Research has shown that synthesized ocotillol-type triterpenoid derivatives exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (CA-MRSA). researchgate.netresearchgate.net Some ocotillol-type molecules isolated from the ocotillo plant (Fouquieria splendens) have demonstrated the ability to enhance the susceptibility of certain antibiotics and show effects against bacteria like S. aureus, Bacillus subtilis, and Pseudomonas aeruginosa. researchgate.net These molecules may exert their antibacterial effect by damaging bacterial cell membranes. researchgate.net Ocotillone itself, isolated from the stem bark of Ailanthus altissima, has been reported to possess antibacterial activities against P. aeruginosa and Salmonella typhimurium. researchgate.net

Ocotillone has also been investigated for potential antileishmanial activity. frontiersin.orgbiorxiv.orgresearchgate.net In silico studies evaluating natural products against Leishmania infantum mannosyl-oligosaccharide glucosidase (MOGS) identified ocotillone as a promising candidate due to its favorable affinity for the enzyme. frontiersin.orgbiorxiv.org Targeting MOGS is relevant because it is involved in the biosynthesis of lipophosphoglycan (LPG), a crucial defense mechanism for Leishmania parasites. biorxiv.org Computational analysis suggested that ocotillone could have potential antileishmanial effects due to its high binding affinity to MOGS. researchgate.net